1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene
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Overview
Description
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene is an organic compound with the molecular formula C11H13BrS2. This compound is characterized by the presence of a bromine atom, two methylsulfanyl groups, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene typically involves the bromination of 4-methylbenzene followed by the introduction of methylsulfanyl groups. The reaction conditions often require the use of bromine or a bromine-containing reagent and a suitable solvent. Industrial production methods may involve large-scale bromination and subsequent functionalization steps to introduce the methylsulfanyl groups.
Chemical Reactions Analysis
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylsulfanyl groups.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfanyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene can be compared with similar compounds such as:
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.
1-Bromo-3-(methylsulfanyl)benzene: This compound lacks the ethenyl group and has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
113968-07-3 |
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Molecular Formula |
C11H13BrS2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
1-[1-bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13BrS2/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7H,1-3H3 |
InChI Key |
PVYQDXCIUVRNHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(SC)SC)Br |
Origin of Product |
United States |
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